molecular formula C13H8F3N B11873096 1-(Trifluoromethyl)naphthalene-6-acetonitrile

1-(Trifluoromethyl)naphthalene-6-acetonitrile

Cat. No.: B11873096
M. Wt: 235.20 g/mol
InChI Key: WBYAZSYQGWGFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that promote substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-6-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and nitrile groups. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-6-acetonitrile can be compared with other trifluoromethylated naphthalene derivatives. Similar compounds include:

    1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.

    1-(Trifluoromethyl)naphthalene-2-acetonitrile: Differently positioned acetonitrile group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-3-1-2-10-8-9(6-7-17)4-5-11(10)12/h1-5,8H,6H2

InChI Key

WBYAZSYQGWGFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)C(F)(F)F

Origin of Product

United States

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